molecular formula C14H17N5O4S B12898280 N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide CAS No. 27031-07-8

N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide

Cat. No.: B12898280
CAS No.: 27031-07-8
M. Wt: 351.38 g/mol
InChI Key: GVUJSMPEINYUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide is a functionalized sulfonamide derivative characterized by a complex heterocyclic architecture. The compound features:

  • Sulfonamide bridge: Connects the phenyl group to a substituted oxazole moiety.
  • Oxazole core: 4,5-Dimethyl substitution on the oxazole ring increases steric bulk and lipophilicity.

The iminomethyl modification likely involves condensation reactions with formamidine derivatives .

Properties

CAS No.

27031-07-8

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

N-[4-[(E)-[2-(4,5-dimethyl-1,3-oxazol-2-yl)hydrazinyl]methylideneamino]sulfonylphenyl]acetamide

InChI

InChI=1S/C14H17N5O4S/c1-9-10(2)23-14(17-9)19-15-8-16-24(21,22)13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,15,16)(H,17,19)(H,18,20)

InChI Key

GVUJSMPEINYUNP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC(=N1)NN/C=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Canonical SMILES

CC1=C(OC(=N1)NNC=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxazole ring, followed by the introduction of the sulfonamide group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide. For instance, derivatives of sulfonamide structures have shown promising results against various cancer cell lines. A study found that specific derivatives exhibited significant growth inhibition percentages against cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching as high as 86.61% and 85.26%, respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth and show potential against pathogens like Mycobacterium tuberculosis. In vitro studies have demonstrated that these compounds can inhibit vital mycobacterial enzymes, suggesting their utility in treating tuberculosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization of these compounds is crucial for understanding their structure-activity relationships (SAR). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized compounds .

Analytical Methods

Effective analytical methods are essential for the evaluation of this compound in various applications. A reverse-phase HPLC method has been developed for the analysis of this compound, which allows for the separation and quantification of impurities, making it suitable for pharmacokinetic studies . The method utilizes a mobile phase consisting of acetonitrile and water, which can be adapted for mass spectrometry compatibility by substituting phosphoric acid with formic acid.

Case Study: Anticancer Evaluation

A notable case study involved the synthesis and evaluation of a series of N-substituted acetamides that included the target compound. These derivatives were screened for their anticancer activity against multiple human cancer cell lines, revealing that some compounds exhibited significant cytotoxic effects, indicating their potential for further development into therapeutic agents .

Case Study: Antimicrobial Activity

Another case study focused on the antimicrobial evaluation of sulfonamide derivatives related to this compound. The results demonstrated promising activity against Mycobacterium tuberculosis, with subsequent in vivo studies validating the initial in vitro findings and supporting the compound's therapeutic potential in treating tuberculosis infections .

Mechanism of Action

The mechanism of action of N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name & ID Molecular Formula Key Substituents/Modifications Melting Point (°C) Biological Target/Activity Reference
Target : N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide C14H17N5O4S (inferred) Iminomethylamino, 4,5-dimethyloxazole N/A Hypothesized: Enzymatic inhibition -
N-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide (CAS 36326-07-5) C13H15N3O4S Direct sulfamoyl linkage to oxazole N/A Antimicrobial, antitubercular
N4-Acetylsulfamethazine (Compound 5) C10H12N2O4S Pyrimidinyl group, no iminomethyl N/A Antitubercular
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15) C15H14ClN3O4S 3-Chloro-4-methoxyphenyl 227 Not specified
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (CAS 135529-21-4) C20H21N5O5S2 Bis-sulfonamide, pyrimidinyl N/A Enzyme inhibition (hypothetical)
N-[2-[(4-cyanophenyl)amino]-4′-methyl[4,5′-bithiazol]-2′-yl]acetamide (CAS 860619-39-2) C16H14N4OS2 Bithiazole, cyanophenyl N/A Not specified

Key Structural and Functional Insights

Heterocyclic Core Modifications
  • Oxazole vs. Pyrimidine/Pyrazole : The 4,5-dimethyloxazole in the target compound confers greater lipophilicity compared to pyrimidine-based analogs like N4-acetylsulfamethazine . This may enhance membrane permeability but reduce aqueous solubility.
  • Iminomethylamino vs.

Biological Activity

N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide (CAS Number: 27031-07-8) is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H17N5O4S
  • Molecular Weight : 351.381 g/mol
  • LogP : 1.07 (indicating moderate lipophilicity)
  • InChI Key : GVUJSMPEINYUNP-UHFFFAOYSA-N

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The biological mechanism typically involves the inhibition of bacterial folate synthesis. This activity can be attributed to the structural similarity of sulfonamides to para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that sulfonamide derivatives, including those similar to this compound, exhibited potent activity against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showcasing effectiveness in a range of pathogens including Staphylococcus aureus and Escherichia coli .
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound was assessed using high-performance liquid chromatography (HPLC). The compound was found to be stable under physiological conditions, with favorable absorption characteristics .
  • Toxicological Assessment :
    • Toxicity studies highlighted that while the compound shows promising antimicrobial activity, it also requires careful evaluation for potential side effects. Research indicated that certain acetamide derivatives could exhibit cytotoxic effects at high concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureusJournal of Antimicrobial Chemotherapy
PharmacokineticsFavorable absorption; stable in vivoHPLC Analysis
ToxicityCytotoxic at high concentrationsToxicological Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.